molecular formula C17H19NO B5858104 N-(diphenylmethyl)butanamide

N-(diphenylmethyl)butanamide

Cat. No.: B5858104
M. Wt: 253.34 g/mol
InChI Key: SNNNOULMGRYNRJ-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone with a diphenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)butanamide typically involves the reaction of butanoyl chloride with diphenylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Butanoyl chloride+DiphenylmethylamineThis compound+HCl\text{Butanoyl chloride} + \text{Diphenylmethylamine} \rightarrow \text{this compound} + \text{HCl} Butanoyl chloride+Diphenylmethylamine→this compound+HCl

The reaction is usually conducted at low temperatures to control the rate of reaction and to minimize side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(diphenylmethyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)butanamide involves its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The amide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can affect various biochemical pathways, depending on the specific target proteins involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)acetamide
  • N-(diphenylmethyl)propionamide
  • N-(diphenylmethyl)benzamide

Uniqueness

N-(diphenylmethyl)butanamide is unique due to its specific structural features, such as the butanamide backbone and the diphenylmethyl group. These features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

N-benzhydrylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-9-16(19)18-17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,17H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNNOULMGRYNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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